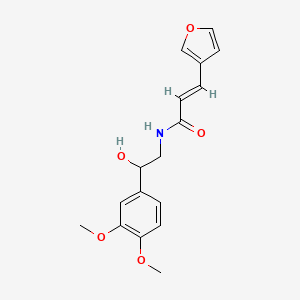
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, also known as DFA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFA-1 is a small molecule that has been synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is not fully understood, but it has been proposed that it exerts its pharmacological effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response and inflammation. This compound has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB signaling pathway, induce apoptosis in cancer cells, and scavenge free radicals. Furthermore, this compound has been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells. These properties make this compound a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is its high purity and high yield, which makes it suitable for further studies. This compound has also been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells, making it a safe compound for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This may require the use of solvents or other methods to improve its solubility.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide. One of the main areas of research is the development of novel therapeutics for inflammatory diseases and cancer. This compound has shown promising results in preclinical studies and may have potential for clinical applications. Further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, as well as its efficacy in animal models of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis of this compound to improve its yield and purity, as well as the development of methods to improve its solubility. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological effects.
Synthesemethoden
The synthesis of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form ethyl 3,4-dimethoxyphenylglyoxylate. This intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol to form (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)glyoxylamide. Finally, this compound is reacted with furan-3-ylacrylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the activation of NF-κB signaling pathway. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage. These properties make this compound a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-5-4-13(9-16(15)22-2)14(19)10-18-17(20)6-3-12-7-8-23-11-12/h3-9,11,14,19H,10H2,1-2H3,(H,18,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMWNBTYUKSPX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

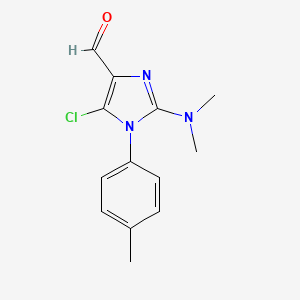
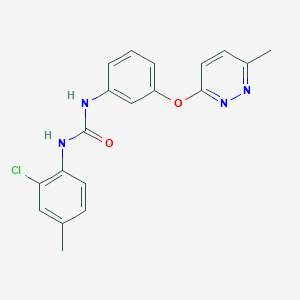
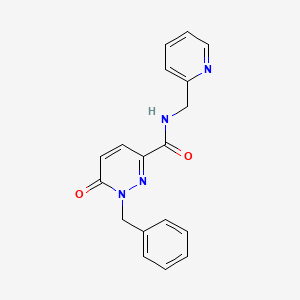
![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)

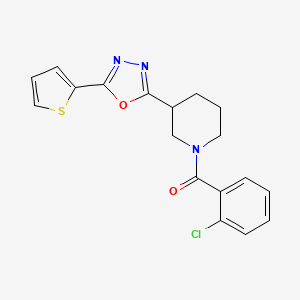
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)
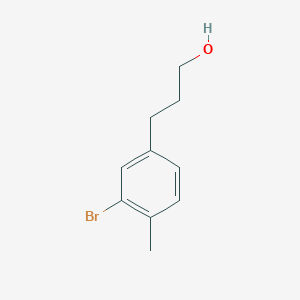
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

acetate](/img/structure/B2863777.png)


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)